molecular formula C11H17F3N4O2 B6278463 tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate CAS No. 2126161-50-8

tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B6278463
CAS No.: 2126161-50-8
M. Wt: 294.3
InChI Key:
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Description

Tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a synthetic organic compound that features a pyrrolidine ring substituted with azidomethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One possible route could involve the formation of the pyrrolidine ring followed by the introduction of the azidomethyl and trifluoromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form different functional groups.

    Reduction: The azide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group could yield a nitro or nitrile compound, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound could be explored for its potential as a precursor to bioactive molecules. The azide group, in particular, is useful in click chemistry, which is widely used in drug discovery and development.

Industry

In industry, this compound might be used in the production of specialty chemicals, agrochemicals, or materials science applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate would depend on its specific application. In chemical reactions, the azide group can participate in cycloaddition reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. Molecular targets and pathways would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrolidine derivatives with azidomethyl and trifluoromethyl substitutions. Examples could be:

  • Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both azidomethyl and trifluoromethyl groups makes it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

2126161-50-8

Molecular Formula

C11H17F3N4O2

Molecular Weight

294.3

Purity

95

Origin of Product

United States

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